Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of an ethyl ester group, a phenylsulfonyl moiety, and a propanamido linkage, making it a molecule of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation, where thiophene is reacted with phenylsulfonyl chloride in the presence of a base such as pyridine.
Amidation: The propanamido group is introduced by reacting the sulfonylated thiophene with 3-aminopropanoic acid or its derivatives under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of organic electronic materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-(phenylamino)propanamido)thiophene-3-carboxylate: Similar structure but with a phenylamino group instead of a phenylsulfonyl group.
Ethyl 2-(3-(methylsulfonyl)propanamido)thiophene-3-carboxylate: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Ethyl 2-(3-(phenylsulfonyl)butanamido)thiophene-3-carboxylate: Features a butanamido group instead of a propanamido group.
Uniqueness
Ethyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The phenylsulfonyl group, in particular, enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-2-22-16(19)13-8-10-23-15(13)17-14(18)9-11-24(20,21)12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUWKGDFUQJZJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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